N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based heterocyclic compound with a complex substitution pattern. Its structure comprises:
- Core: A 1,2,3-triazole ring at positions 1, 4, and 3.
- Substituents:
- Position 1: A 4-methoxyphenyl group.
- Position 5: A pyridin-3-yl moiety.
- Carboxamide side chain: A N-[2-(3,4-dimethoxyphenyl)ethyl] group.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-32-20-9-7-19(8-10-20)30-24(18-5-4-13-26-16-18)23(28-29-30)25(31)27-14-12-17-6-11-21(33-2)22(15-17)34-3/h4-11,13,15-16H,12,14H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRZKXLQVOUYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps. One common method includes the reaction of 4-(acetylamino)benzenesulfonyl chloride with 4-aminophenol to form an intermediate. This intermediate is then reacted with 2-chloronicotinic acid in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution typically requires a catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, affecting processes such as cell signaling and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs below highlight key differences in core scaffolds, substituents, and functional groups, which influence physicochemical and pharmacological properties.
Structural Comparison Table
Key Observations
Core Heterocycle Variability :
- The triazole core (target compound and ) offers rigidity and metabolic stability compared to benzimidazole () or pyrazole () cores. Benzimidazoles may exhibit stronger π-stacking due to fused aromaticity, while pyrazoles provide conformational flexibility.
Substituent Effects :
- Methoxy vs. Ethoxy : The ethoxy group in increases lipophilicity compared to methoxy but may reduce metabolic stability due to longer alkyl chains.
- Pyridine vs. Methyl : The pyridin-3-yl group in the target compound introduces a hydrogen-bond acceptor site absent in the methyl-substituted triazole ().
The carbohydrazide linker in introduces a hydrazone bond, which may confer pH-dependent solubility or redox activity compared to carboxamides.
Pharmacophore Synergy :
- The combination of pyridine and triazole in the target compound may enable dual interactions (e.g., metal coordination via triazole and hydrogen bonding via pyridine), whereas analogs like or lack this synergy.
Implications for Research and Development
While direct biological data for the target compound are unavailable, structural comparisons suggest:
- Enhanced Target Binding : The pyridine-triazole combination could improve affinity for kinases or metalloenzymes.
- Optimized Pharmacokinetics : The 3,4-dimethoxyphenethyl chain may balance blood-brain barrier penetration and metabolic stability compared to shorter chains (e.g., propyl in ).
- Toxicity Considerations : Ethoxy groups () and hydrazides () may pose higher toxicity risks than methoxy or carboxamide groups.
Further studies should prioritize synthesizing the target compound and benchmarking its activity against these analogs in in vitro assays.
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